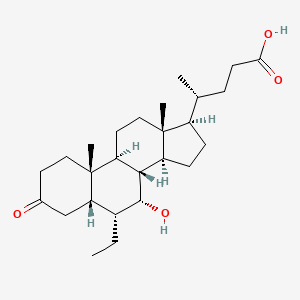
(5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is structurally related to cholic acid, one of the primary bile acids produced in the liver.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid typically involves multi-step organic synthesis. The starting material is often cholic acid, which undergoes a series of chemical transformations including oxidation, reduction, and esterification to introduce the ethyl and hydroxy groups at specific positions.
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to achieve regioselective hydroxylation and oxidation, reducing the number of steps and improving yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
- Oxidation of the hydroxy group can yield a ketone.
- Reduction of the ketone can yield a secondary alcohol.
- Substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
(5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of complex organic molecules.
Biology: Studied for its role in bile acid metabolism and its effects on lipid digestion.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The compound exerts its effects primarily through interactions with bile acid receptors and transporters. It can modulate the activity of enzymes involved in bile acid synthesis and metabolism. The molecular targets include the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1), which regulate bile acid homeostasis and lipid metabolism.
Comparison with Similar Compounds
Cholic Acid: A primary bile acid with similar structural features but lacks the ethyl and hydroxy modifications.
Chenodeoxycholic Acid: Another primary bile acid with different hydroxylation patterns.
Ursodeoxycholic Acid: A secondary bile acid used therapeutically for liver diseases.
Uniqueness: (5b,6a,7a)-6-Ethyl-7-hydroxy-3-oxo-cholan-24-oic Acid is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic benefits. Its ability to interact with specific bile acid receptors and modulate metabolic pathways sets it apart from other bile acids.
Properties
Molecular Formula |
C26H42O4 |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
(4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H42O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15,17-21,23-24,30H,5-14H2,1-4H3,(H,28,29)/t15-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1 |
InChI Key |
WQVZAZONHXITBI-DCTZMNRZSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]2CC(=O)CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C |
Canonical SMILES |
CCC1C2CC(=O)CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B13430231.png)
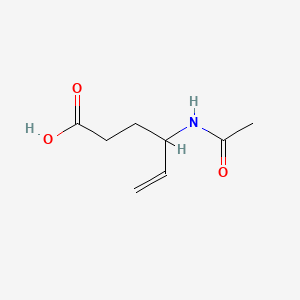
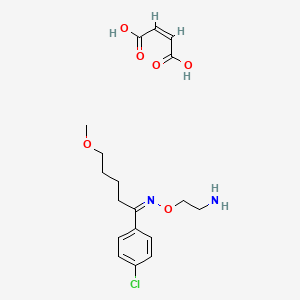
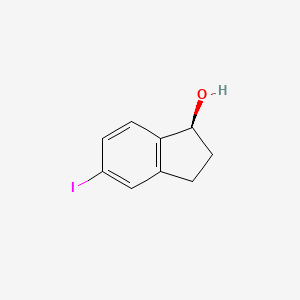
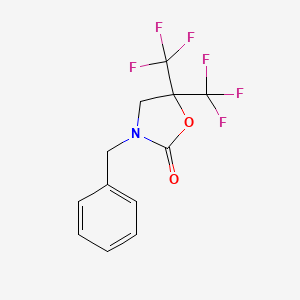

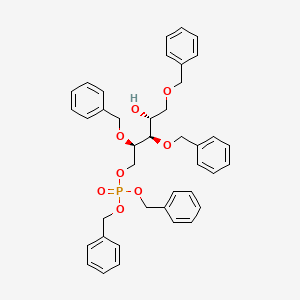
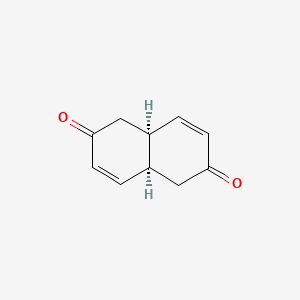
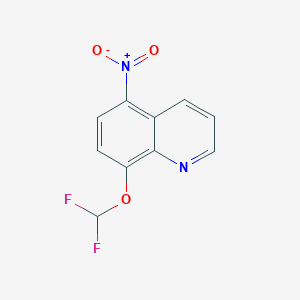
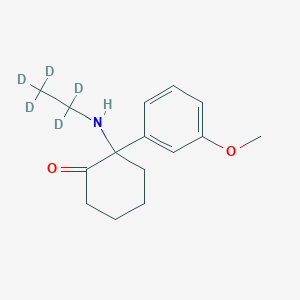
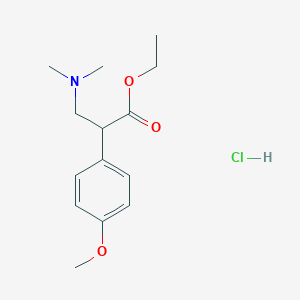
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)


